

Application Notes and Protocols for In Vivo Studies with CC-90009

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Compound of Interest

Compound Name: *Eragidomide*

Cat. No.: *B606532*

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Introduction

CC-90009 is a novel, potent, and selective cereblon (CRBN) E3 ligase modulator that induces the proteasomal degradation of the translation termination factor GSPT1 (G1 to S phase transition 1).^{[1][2][3]} By coopting the CRL4^{CRBN} E3 ubiquitin ligase complex, CC-90009 triggers the ubiquitination and subsequent degradation of GSPT1, leading to the induction of the integrated stress response (ISR) and apoptosis in cancer cells.^{[1][4]} Preclinical studies have demonstrated significant anti-leukemic activity of CC-90009 in various in vivo models of acute myeloid leukemia (AML), including patient-derived xenografts (PDX). These application notes provide detailed protocols for the dosage and administration of CC-90009 in preclinical in vivo studies, based on currently available data.

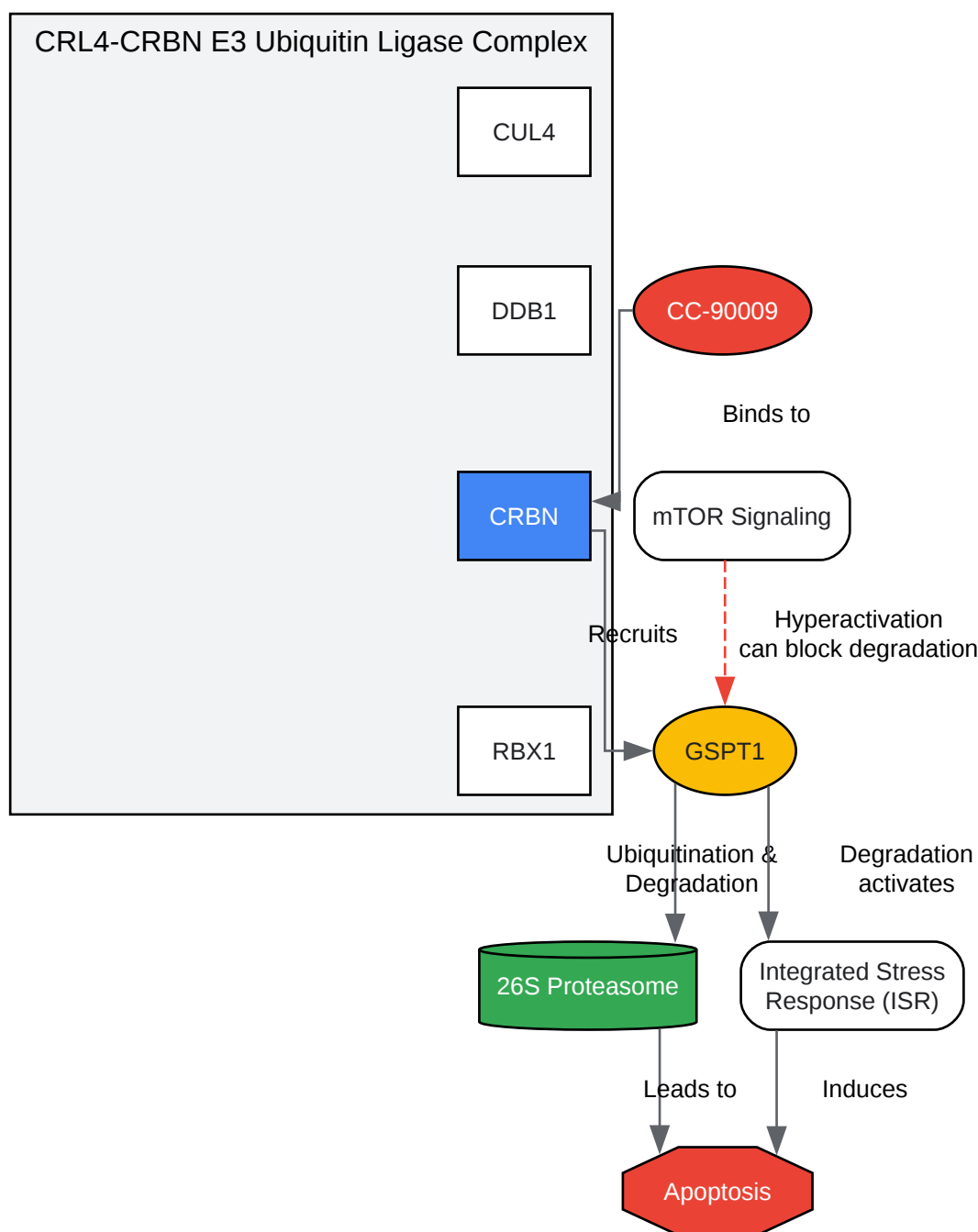
Data Presentation

Table 1: Summary of CC-90009 In Vivo Dosage and Administration in Murine Models

Animal Model	Cancer Type	Administration Route	Dosage	Dosing Schedule	Treatment Duration	Vehicle/Formulation	Reference
NOD/SCID Mice (Patient-Derived Xenograft)	Acute Myeloid Leukemia (AML)	Not explicitly stated, implied systemic	Not explicitly stated	Not explicitly stated	4 weeks	Not explicitly stated	
NOD/SCID Mice (Patient-Derived Xenograft)	Acute Myeloid Leukemia (AML)	Oral Gavage	20 mg/kg	Once daily	5 consecutive days	Homogeneous suspension in CMC-Na	
ICR Suckling Mice	Japanese Encephalitis Virus (JEV) Infection	Subcutaneous (s.c.)	20 mg/kg	Once daily	5 consecutive days	Vehicle containing dimethyl sulfoxide (DMSO)	

Signaling Pathway

The mechanism of action of CC-90009 involves the hijacking of the E3 ubiquitin ligase complex to induce the degradation of a neosubstrate, GSPT1. This targeted protein degradation leads to downstream effects that culminate in apoptosis of cancer cells.



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Caption: CC-90009 mechanism of action.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of CC-90009 in an AML Patient-Derived Xenograft (PDX) Model

This protocol describes a long-term efficacy study to evaluate the anti-leukemic activity of CC-90009 in a mouse PDX model of AML.

1. Animal Model:

- Immunodeficient mice (e.g., NOD/SCID) are utilized to allow for the engraftment of human AML cells.

2. Cell Preparation and Engraftment:

- Primary human AML cells from patient bone marrow or peripheral blood are thawed and prepared in a suitable medium.
- A predetermined number of viable AML cells are injected into the mice, typically via tail vein or intrafemoral injection to establish the xenograft.
- Engraftment is monitored over time by assessing the percentage of human CD45+ cells in the peripheral blood or bone marrow of the mice.

3. CC-90009 Formulation and Administration:

- Formulation: Prepare a homogeneous suspension of CC-90009 in a vehicle suitable for the chosen administration route. For oral gavage, a formulation in Carboxymethylcellulose sodium (CMC-Na) has been reported.
 - To prepare a 5 mg/mL suspension in CMC-Na, weigh the required amount of CC-90009 and add the appropriate volume of sterile CMC-Na solution. Mix thoroughly to ensure a uniform suspension.
- Dosage: Based on preclinical studies, a dosage of 20 mg/kg can be used as a starting point.
- Administration: Administer the CC-90009 formulation to the mice via the chosen route (e.g., oral gavage) once daily.

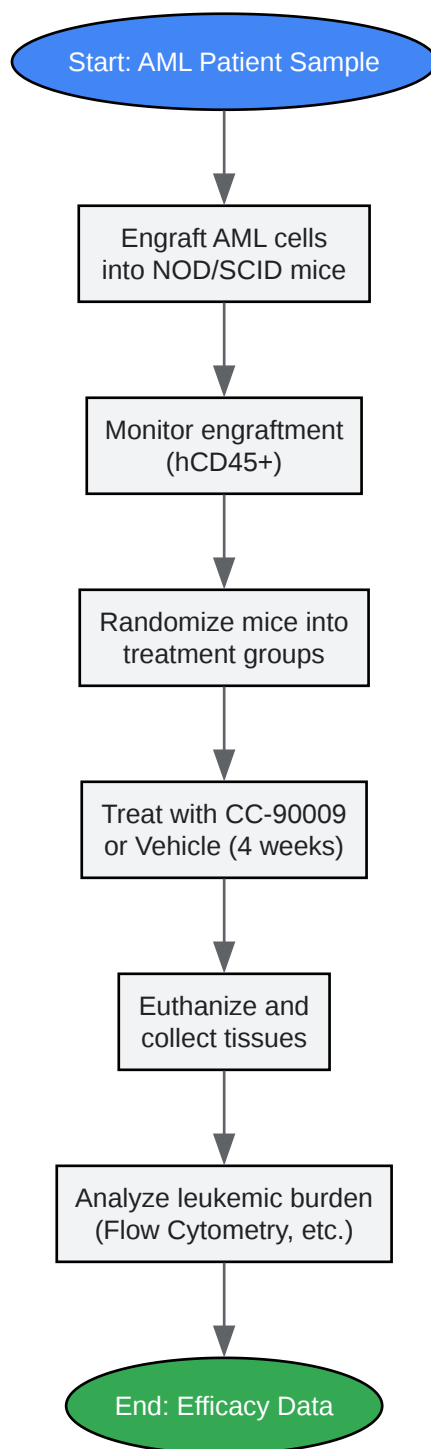
- Control Group: A control group of mice should receive the vehicle only, following the same administration schedule.

4. Treatment Duration and Monitoring:

- Treatment is typically carried out for a period of 4 weeks.
- The health and body weight of the mice should be monitored regularly throughout the study.
- At the end of the treatment period, mice are euthanized, and tissues (bone marrow, spleen, etc.) are collected for analysis.

5. Efficacy Assessment:

- The primary efficacy endpoint is the reduction in leukemic burden in the bone marrow and other organs. This is typically assessed by flow cytometry for human CD45+ cells.
- The frequency of leukemia stem cells (LSCs) can also be assessed using appropriate markers.
- GSPT1 protein levels in the leukemic cells can be measured by western blot or other quantitative methods to confirm target engagement.



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Caption: Experimental workflow for AML PDX models.

Protocol 2: Short-Term In Vivo Study to Assess Pharmacodynamic Effects of CC-90009

This protocol is designed to evaluate the acute pharmacodynamic effects of CC-90009, such as GSPT1 degradation, in an in vivo model.

1. Animal Model and Cell Engraftment:

- As described in Protocol 1, establish AML xenografts in immunodeficient mice.

2. CC-90009 Formulation and Administration:

- **Formulation:** Prepare the CC-90009 formulation as described in Protocol 1 or based on the specific route of administration. For subcutaneous injection, a vehicle containing DMSO can be considered.
- **Dosage:** A single dose or a short course of treatment (e.g., 1-5 days) with a dose of 20 mg/kg can be administered.
- **Administration:** Administer CC-90009 via the selected route (e.g., oral gavage or subcutaneous injection).

3. Time-Course Analysis:

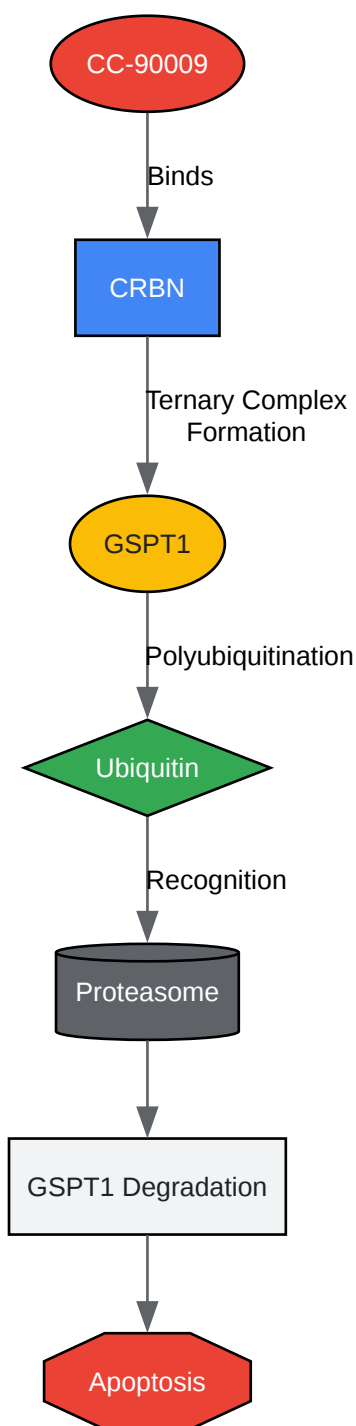
- Euthanize cohorts of mice at various time points after CC-90009 administration (e.g., 2, 6, 24, and 48 hours).
- Collect tissues of interest (e.g., bone marrow, tumor xenografts).

4. Pharmacodynamic Assessment:

- Isolate leukemic cells from the collected tissues.
- Prepare protein lysates from the cells and perform western blotting to assess the levels of GSPT1 protein. A significant reduction in GSPT1 levels is expected following CC-90009 treatment.
- Downstream markers of the integrated stress response (e.g., ATF4) can also be evaluated.

Mandatory Visualizations

The following diagrams provide a visual representation of the key concepts described in these application notes.



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